molecular formula C17H19ClN2O2 B1388916 N-(3-Amino-4-chlorophenyl)-2-(2-methylphenoxy)-butanamide CAS No. 1020054-72-1

N-(3-Amino-4-chlorophenyl)-2-(2-methylphenoxy)-butanamide

Cat. No.: B1388916
CAS No.: 1020054-72-1
M. Wt: 318.8 g/mol
InChI Key: GWNUADOEQYOIHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Amino-4-chlorophenyl)-2-(2-methylphenoxy)-butanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of an amino group, a chlorophenyl group, and a methylphenoxy group attached to a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Amino-4-chlorophenyl)-2-(2-methylphenoxy)-butanamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:

    Nitration and Reduction: Nitration of 4-chloronitrobenzene followed by reduction to obtain 3-amino-4-chlorobenzene.

    Etherification: Reaction of 2-methylphenol with an appropriate alkylating agent to form 2-methylphenoxy derivative.

    Amidation: Coupling of the 3-amino-4-chlorobenzene with the 2-methylphenoxy derivative in the presence of a coupling reagent such as EDCI or DCC to form the final butanamide compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-4-chlorophenyl)-2-(2-methylphenoxy)-butanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The chlorophenyl group can be reduced to form a phenyl group.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3) under reflux conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while substitution of the chlorine atom may yield hydroxyl or alkoxy derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-Amino-4-chlorophenyl)-2-(2-methylphenoxy)-butanamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with cellular membranes.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Amino-4-chlorophenyl)-2-(2-methylphenoxy)-acetamide
  • N-(3-Amino-4-chlorophenyl)-2-(2-methylphenoxy)-propanamide
  • N-(3-Amino-4-chlorophenyl)-2-(2-methylphenoxy)-pentanamide

Uniqueness

N-(3-Amino-4-chlorophenyl)-2-(2-methylphenoxy)-butanamide is unique due to its specific structural features, such as the butanamide backbone and the presence of both amino and chlorophenyl groups. These features may confer distinct chemical and biological properties compared to similar compounds with different chain lengths or substituents.

Properties

IUPAC Name

N-(3-amino-4-chlorophenyl)-2-(2-methylphenoxy)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O2/c1-3-15(22-16-7-5-4-6-11(16)2)17(21)20-12-8-9-13(18)14(19)10-12/h4-10,15H,3,19H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWNUADOEQYOIHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC(=C(C=C1)Cl)N)OC2=CC=CC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-Amino-4-chlorophenyl)-2-(2-methylphenoxy)-butanamide
Reactant of Route 2
Reactant of Route 2
N-(3-Amino-4-chlorophenyl)-2-(2-methylphenoxy)-butanamide
Reactant of Route 3
Reactant of Route 3
N-(3-Amino-4-chlorophenyl)-2-(2-methylphenoxy)-butanamide
Reactant of Route 4
N-(3-Amino-4-chlorophenyl)-2-(2-methylphenoxy)-butanamide
Reactant of Route 5
N-(3-Amino-4-chlorophenyl)-2-(2-methylphenoxy)-butanamide
Reactant of Route 6
N-(3-Amino-4-chlorophenyl)-2-(2-methylphenoxy)-butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.